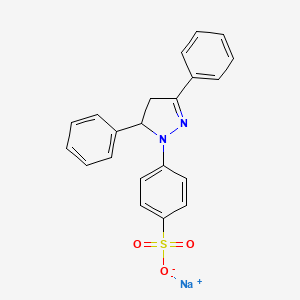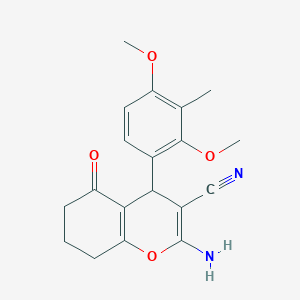
N-(isobutoxycarbonyl)-N-(2-methoxyphenyl)tryptophanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(isobutoxycarbonyl)-N-(2-methoxyphenyl)tryptophanamide, also known as MIPT, is a synthetic tryptophan derivative that has gained significant attention in scientific research due to its unique properties. MIPT has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of N-(isobutoxycarbonyl)-N-(2-methoxyphenyl)tryptophanamide is not fully understood, but it is believed to act as an agonist for the serotonin 5-HT2A receptor and the sigma-1 receptor. By binding to these receptors, this compound can modulate various cellular processes, leading to its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including changes in behavior, cognition, and perception. It has also been shown to modulate the release of neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(isobutoxycarbonyl)-N-(2-methoxyphenyl)tryptophanamide in lab experiments is its ability to modulate various biological processes, making it a valuable tool for investigating a range of physiological and behavioral processes. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(isobutoxycarbonyl)-N-(2-methoxyphenyl)tryptophanamide, including investigating its potential therapeutic applications, exploring its mechanism of action, and developing more efficient synthesis methods. Additionally, further research is needed to fully understand the long-term effects of this compound and its potential toxicity.
Conclusion
In conclusion, this compound is a valuable tool for investigating various biological processes due to its unique properties. It has been shown to exhibit a range of biochemical and physiological effects, making it a potential therapeutic agent for a range of diseases. While there are limitations to using this compound in lab experiments, further research is needed to fully understand its potential applications and mechanism of action.
Métodos De Síntesis
N-(isobutoxycarbonyl)-N-(2-methoxyphenyl)tryptophanamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. The most commonly used method involves the solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a solid support. This method allows for the efficient synthesis of this compound with high purity and yield.
Aplicaciones Científicas De Investigación
N-(isobutoxycarbonyl)-N-(2-methoxyphenyl)tryptophanamide has been extensively used in scientific research due to its ability to modulate various biological processes. It has been shown to act as an agonist for the serotonin 5-HT2A receptor, which is involved in a range of physiological and behavioral processes. This compound has also been shown to have an affinity for the sigma-1 receptor, which is involved in a range of cellular processes, including calcium signaling and protein folding.
Propiedades
IUPAC Name |
2-methylpropyl N-[3-(1H-indol-3-yl)-1-(2-methoxyanilino)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-15(2)14-30-23(28)26-20(12-16-13-24-18-9-5-4-8-17(16)18)22(27)25-19-10-6-7-11-21(19)29-3/h4-11,13,15,20,24H,12,14H2,1-3H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQBJKSHOVLCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(3-acetylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4997427.png)
![4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B4997428.png)
![N-(2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4997436.png)
![1-(3-chloro-2-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4997443.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(4-hydroxyphenyl)benzamide](/img/structure/B4997450.png)
![N-(2-phenylethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4997456.png)
![2-[4-(phenylethynyl)phenyl]-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4997464.png)


![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4997486.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4997492.png)

![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B4997514.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(1H-indol-2-ylmethyl)propanamide](/img/structure/B4997544.png)